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Abstract
Protein methylation, a crucial post-translational modification (PTM), involves the enzymatic

addition of methyl groups to specific amino acid residues, profoundly impacting protein function

and cellular processes. This in-depth technical guide provides a comprehensive overview of the

natural occurrence of methylated amino acids, tailored for researchers, scientists, and drug

development professionals. We delve into the core enzymatic machinery governing

methylation, explore the diverse functional consequences of this modification on key amino

acids such as lysine and arginine, and detail the intricate roles of methylated proteins in cellular

regulation, from epigenetic control of gene expression to signal transduction. Furthermore, this

guide offers a practical perspective on the state-of-the-art analytical methodologies for the

detection and quantification of methylated amino acids, with a focus on mass spectrometry-

based workflows. Finally, we discuss the therapeutic potential of targeting protein methylation

pathways in various diseases, highlighting the growing importance of this field in modern drug

discovery and development.

Introduction: The Significance of Protein
Methylation
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Protein methylation is a dynamic and widespread post-translational modification that plays a

pivotal role in regulating a vast array of cellular functions.[1][2] This process, catalyzed by

specific enzymes, involves the transfer of a methyl group (-CH₃) from the universal methyl

donor S-adenosylmethionine (SAM) to amino acid residues within a protein.[2][3] While several

amino acids can be methylated, the most extensively studied and functionally significant

methylation events occur on the side chains of lysine and arginine.[2][4][5]

The addition of a methyl group, though small in size, can have profound effects on the

physicochemical properties of the modified amino acid. It increases the basicity and

hydrophobicity of the residue and can alter the protein's conformation, its interactions with other

proteins or nucleic acids, and its subcellular localization.[6] Unlike some other PTMs, such as

phosphorylation, methylation does not alter the charge of the amino acid residue.[7][8]

The functional outcomes of protein methylation are highly context-dependent, relying on the

specific amino acid that is methylated, the degree of methylation (mono-, di-, or trimethylation

for lysine; mono-, symmetric di-, or asymmetric dimethylation for arginine), and the surrounding

protein sequence.[6][9][10] This versatility allows protein methylation to act as a sophisticated

regulatory mechanism, fine-tuning cellular processes with remarkable precision.

This guide will provide a detailed exploration of the natural occurrence of methylated amino

acids, from the fundamental enzymatic machinery to their diverse biological roles and the

cutting-edge techniques used for their analysis.

The Enzymatic Machinery of Protein Methylation
The dynamic nature of protein methylation is tightly controlled by the coordinated actions of two

main classes of enzymes: protein methyltransferases ("writers") that add methyl groups, and

protein demethylases ("erasers") that remove them. The biological effects of methylation are

then mediated by "reader" proteins that specifically recognize and bind to methylated residues.

[6]

Protein Methyltransferases (PMTs): The "Writers"
Protein methyltransferases (PMTs) are a large and diverse family of enzymes that catalyze the

transfer of a methyl group from S-adenosylmethionine (SAM) to their respective protein

substrates.[4][11] Based on the amino acid they target, PMTs are broadly classified into two

major superfamilies:
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Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the methylation of

arginine residues on their guanidinium group.[12][13]

Protein Lysine Methyltransferases (PKMTs): These enzymes, also known as histone lysine

methyltransferases (HKMTs), catalyze the methylation of lysine residues on their ε-amino

group.[14][15]

The human genome encodes a significant number of PMTs, each with distinct substrate

specificities and cellular functions, highlighting the widespread importance of this modification.

[15]

Protein Demethylases (PDMs): The "Erasers"
The discovery of protein demethylases revealed that protein methylation is not a static

modification but a dynamic and reversible process.[6] These enzymes catalyze the removal of

methyl groups from methylated amino acid residues.

Lysine Demethylases (KDMs): These enzymes are responsible for removing methyl groups

from lysine residues and are crucial for reversing the effects of lysine methylation.[2]

Arginine Demethylases: The existence and mechanisms of specific arginine demethylases

have been a subject of ongoing research, though some enzymes with this activity have been

identified.[16]

The interplay between PMTs and PDMs ensures that the methylation status of proteins is

precisely regulated in response to cellular signals and environmental cues.[6]

Methyl-Binding Proteins: The "Readers"
"Reader" proteins contain specialized domains that recognize and bind to specific methylated

amino acid residues.[17] These interactions are critical for transducing the downstream effects

of methylation. Some of the well-characterized methyl-binding domains include:

Tudor domains

Chromodomains

PHD finger domains
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MBT domains[18]

By recruiting effector proteins to methylated sites, these "readers" translate the methylation

mark into a specific biological outcome, such as chromatin remodeling or the assembly of

signaling complexes.[17]

Key Methylated Amino Acids and Their Functional
Roles
While several amino acids can undergo methylation, lysine and arginine are the most prevalent

and functionally diverse targets.

Lysine Methylation: A Versatile Regulator
Lysine residues can be monomethylated (Kme1), dimethylated (Kme2), or trimethylated

(Kme3) on their ε-amino group.[9][15] This graded methylation allows for a high degree of

regulatory complexity.

The most well-studied role of lysine methylation is in the context of histone proteins.[19]

Histone methylation is a cornerstone of epigenetic regulation, influencing chromatin structure

and gene expression.[10][19] The functional outcome of histone lysine methylation is site-

specific:

Transcriptional Activation: Methylation of certain lysine residues, such as H3K4me3, is

generally associated with active gene transcription.[8][9]

Transcriptional Repression: Conversely, methylation of other residues, like H3K9me3 and

H3K27me3, is linked to gene silencing and the formation of heterochromatin.[8][9][10]

The specific methylation patterns on histone tails create a "histone code" that is read by other

proteins to regulate gene expression.

Beyond histones, a vast number of non-histone proteins are also subject to lysine methylation,

regulating a wide range of cellular processes including:

Signal Transduction: Methylation can modulate the activity and interactions of key signaling

proteins.[3]
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Protein Stability: Lysine methylation can influence protein degradation pathways.[2]

Protein-Protein Interactions: The addition of methyl groups can either promote or inhibit

protein-protein interactions.[14]

Arginine Methylation: A Key Player in Cellular Processes
Arginine residues can be monomethylated (Rme1), symmetrically dimethylated (Rme2s), or

asymmetrically dimethylated (Rme2a).[9][20] Arginine methylation is involved in a multitude of

cellular functions:

Similar to lysine methylation, arginine methylation of histones, such as at H3R2, H3R17, and

H4R3, plays a significant role in regulating gene expression.[6][12]

A prominent role for arginine methylation is in the regulation of RNA-binding proteins.[16]

Methylation of these proteins can affect their ability to bind RNA, influencing processes such as

pre-mRNA splicing and mRNA stability.[21]

Arginine methylation has been implicated in the DNA damage response pathway, where it can

modulate the activity of proteins involved in DNA repair.[21][22]

Arginine methylation also plays a role in signal transduction by modulating protein-protein

interactions within signaling cascades.[21]

Analytical Methodologies for the Study of
Methylated Amino Acids
The detection and quantification of methylated amino acids in complex biological samples

present analytical challenges due to the small mass shift of the methyl group and the often low

abundance of these modifications.[5][23] Mass spectrometry (MS)-based proteomics has

emerged as the most powerful and versatile tool for the comprehensive analysis of protein

methylation.[5][24]

Mass Spectrometry-Based Approaches
A typical MS-based workflow for the analysis of protein methylation involves several key steps:
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Protein Extraction and Digestion: Proteins are extracted from cells or tissues and

enzymatically digested, typically with trypsin, to generate peptides.[25]

Enrichment of Methylated Peptides: Due to their low stoichiometry, enrichment of methylated

peptides is often necessary. This can be achieved through:

Immunoaffinity Purification: Using antibodies that specifically recognize methylated lysine

or arginine residues.[25][26]

Affinity Chromatography: Employing "reader" domains that bind to methylated peptides.

[23]

Peptide Separation: The enriched peptide mixture is separated using liquid chromatography

(LC), most commonly reversed-phase LC.[25]

Mass Analysis: The separated peptides are ionized and analyzed in a mass spectrometer.

Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and determine

their amino acid sequence, allowing for the precise identification of the methylation site.[25]

Specialized software is used to search the acquired MS/MS spectra against protein sequence

databases to identify the methylated peptides and their corresponding proteins.[5]

Other Analytical Techniques
While MS is the predominant method, other techniques can also be employed for studying

protein methylation:

Western Blotting: Using antibodies specific to methylated residues or proteins to detect

methylation in a targeted manner.[27]

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of specific methylated

proteins.[27]

Amino Acid Analysis: A classical method that can quantify the overall levels of methylated

amino acids after protein hydrolysis.[28]
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Methylated Amino Acids in Disease and as
Therapeutic Targets
The critical roles of protein methylation in regulating fundamental cellular processes mean that

dysregulation of this modification is implicated in a wide range of human diseases.[11][29]

Cancer
Aberrant methylation patterns, particularly of histones, are a hallmark of many cancers.[19] The

enzymes that regulate methylation, such as histone methyltransferases and demethylases, are

frequently mutated or their expression is altered in tumors, leading to changes in gene

expression that promote cancer development and progression.[30]

Neurodegenerative Diseases
Emerging evidence suggests a link between abnormal protein methylation and

neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19]

Developmental Disorders
Given the importance of histone methylation in regulating gene expression during

development, it is not surprising that mutations in methylation-related enzymes can lead to

various developmental abnormalities.[19]

Therapeutic Targeting of Protein Methylation
The clear involvement of protein methylation in disease has made the enzymes of this pathway

attractive targets for drug development.[11][31] Several small molecule inhibitors targeting

protein methyltransferases and demethylases are currently in clinical trials, particularly for the

treatment of cancer.[11][18][32] The development of these "epidrugs" represents a promising

new frontier in precision medicine.[32]

Experimental Protocols and Workflows
Protocol: Immunoaffinity Enrichment of Methylated
Peptides for Mass Spectrometry
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This protocol outlines a general procedure for the enrichment of methylated peptides from a

complex protein digest using antibodies specific for methylated lysine or arginine.

Materials:

Protein digest (e.g., tryptic digest)

Antibodies specific for mono-, di-, or trimethyl-lysine, or mono-, symmetric/asymmetric

dimethyl-arginine

Protein A/G agarose beads

Binding/Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40)

Elution Buffer (e.g., 0.1% Trifluoroacetic acid)

Microcentrifuge tubes

Rotating wheel or shaker

Procedure:

Antibody-Bead Conjugation: a. Resuspend the required amount of Protein A/G agarose

beads in Binding/Wash Buffer. b. Add the specific anti-methyl-amino acid antibody and

incubate for 1-2 hours at 4°C on a rotating wheel to allow for antibody binding to the beads.

c. Pellet the beads by centrifugation and wash three times with Binding/Wash Buffer to

remove unbound antibody.

Peptide Binding: a. Resuspend the antibody-conjugated beads in Binding/Wash Buffer. b.

Add the peptide digest to the beads and incubate for 2-4 hours at 4°C on a rotating wheel.

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the

beads extensively (at least 3-5 times) with Binding/Wash Buffer to remove non-specifically

bound peptides.

Elution: a. Add Elution Buffer to the beads and incubate for 10-15 minutes at room

temperature to release the bound methylated peptides. b. Pellet the beads and carefully
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collect the supernatant containing the enriched methylated peptides. c. Repeat the elution

step once and pool the eluates.

Sample Preparation for MS Analysis: a. Desalt and concentrate the enriched peptides using

a C18 StageTip or similar device. b. The sample is now ready for LC-MS/MS analysis.
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Caption: The S-adenosylmethionine (SAM) cycle, the source of methyl groups for protein

methylation.

The "Writers," "Erasers," and "Readers" of Protein
Methylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b017223?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unmodified Protein

Methylated Protein

Methylation Demethylation

Reader
(Methyl-Binding Protein)

Recognition

Writer
(Methyltransferase)

Eraser
(Demethylase)

Biological Effect

Signal Transduction

Click to download full resolution via product page

Caption: The dynamic regulation of protein methylation by "writers," "erasers," and "readers."
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Caption: A typical workflow for the identification of protein methylation sites by mass

spectrometry.

Conclusion
The natural occurrence of methylated amino acids represents a fundamental and highly

versatile mechanism for regulating protein function and cellular life. From the intricate control of

gene expression through histone modifications to the fine-tuning of signaling pathways, protein

methylation is a key player in maintaining cellular homeostasis. The ongoing advancements in

analytical technologies, particularly mass spectrometry, are continuously expanding our
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understanding of the "methylome" and its profound implications in health and disease. For

researchers, scientists, and drug development professionals, a deep appreciation of the

principles and methodologies outlined in this guide is essential for navigating this exciting and

rapidly evolving field. The continued exploration of protein methylation promises to unveil new

biological insights and pave the way for innovative therapeutic strategies targeting a wide

range of human disorders.

References
Wikipedia. (n.d.). Histone methylation.
Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and
inheritance. Nature Reviews Genetics, 13(5), 343-357.
Cusabio. (n.d.). What Is Histone Methylation?.
Wikipedia. (n.d.). Protein methylation.
Maltby, V. E., Martin, B. J., & Lam, T. T. (2017). Comprehending Dynamic Protein Methylation
with Mass Spectrometry. Journal of Proteome Research, 16(12), 4331-4343.
Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2012). Targeting protein
methylation: from chemical tools to precision medicines. Nature Reviews Drug Discovery,
11(12), 917-938.
MtoZ Biolabs. (n.d.). Mass Spectrometry Methylation Detection.
Lanouette, S., Mongeon, V., Figeys, D., & Couture, J. F. (2014). The functional diversity of
protein lysine methylation. Molecular systems biology, 10(1), 724.
Longdom Publishing. (n.d.). Protein Methylation as an Important Post Translation
Modification.
Petrossian, T. C., & Clarke, S. G. (2011). Chemical and Biochemical Perspectives of Protein
Lysine Methylation. Biochemistry, 50(17), 3451-3462.
Osborne, T. C., Obianyo, O., & Zhang, X. (2019). Mechanisms and Inhibitors of Histone
Arginine Methylation. Journal of molecular biology, 431(24), 4877-4892.
biomodal. (2024). How histone modifications impact gene regulation.
Carlson, S. M., & Gozani, O. (2020). Intriguing Origins of Protein Lysine Methylation:
Influencing Cell Function Through Dynamic Methylation. Genomics, Proteomics &
Bioinformatics, 18(1), 1-13.
Blanc, R. S., & Richard, S. (2017). The story of protein arginine methylation:
characterization, regulation, and function. Cellular and molecular life sciences, 74(1), 1-21.
Cedar, H., & Bergman, Y. (2012). Histone Lysine Methylation: An Epigenetic Modification?.
Molecular cell, 45(6), 707-717.
Bedford, M. T., & Richard, S. (2007). Arginine methylation at a glance. Journal of cell
science, 120(24), 4243-4246.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lorton, B. M., & Shechter, D. (2019). Cellular consequences of arginine methylation. Clinical
chemistry, 65(1), 116-128.
ResearchGate. (n.d.). Lysine methylation-associated signalling. a Chemical structure of....
MtoZ Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS.
MDPI. (2022). The Role of Protein Arginine Methylation as a Post-Translational Modification
in Cellular Homeostasis and Disease.
Bedford, M. T., & Clarke, S. G. (2009). Protein Arginine Methylation in Mammals: Who, What,
and Why. Molecular cell, 33(1), 1-13.
Theofilatos, D., Anagnostopoulos, A. K., & Alexakos, K. (2021). Comprehensive mass
spectrometric investigation strategies of the human methylproteome. Expert review of
proteomics, 18(6), 461-479.
Copeland, R. A., Mabon, R., & Wigle, T. J. (2021). Epigenetics and beyond: targeting writers
of protein lysine methylation to treat disease. Nature Reviews Drug Discovery, 20(1), 40-58.
MtoZ Biolabs. (n.d.). What Are the Commonly Used Methods for Protein Methylation
Detection.
American Chemical Society. (2014). Epigenetics: Novel Therapeutics Targeting Epigenetics.
van der Velden, N. S., Tørbe, J. R., & Ploegh, H. L. (2021). Engineering of a Peptide α‐N‐
Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie
International Edition, 60(27), 14919-14923.
Spanish National Cancer Research Centre (CNIO). (2023). Methylation affects how proteins
work. A new technique developed at CNIO shows why.
Frontiers. (2020). Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel
Small-Molecule Epidrug Development.
Frontiers. (n.d.). The Emerging Role of Protein Methylation/Demethylation Modification in
Disease and Homeostasis.
Healthline. (2018). Methionine: Functions, Food Sources and Side Effects.
Sagnou, M. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological
Activity.
MDPI. (2023). Amino Acids in Health and Disease: The Good, the Bad, and the Ugly.
PubMed. (n.d.). Amino acids and the regulation of methyl balance in humans.
Taylor & Francis Online. (2016). Epigenetics: rethinking of drug research and development.
Royal Society of Chemistry. (2023). Chemical probes and methods for the study of protein
arginine methylation.
MDPI. (2023). Amino Acid Metabolism and Disease.
ResearchGate. (2018). A molecular mechanism for the enzymatic methylation of nitrogen
atoms within peptide bonds.
Wiley Online Library. (1999). Method for identification and quantitative analysis of protein
lysine methylation using matrix-assisted laser desorption/ionization--time-of-flight mass

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectrometry and amino acid analysis.
National Institutes of Health. (2012). Protein and nucleic acid methylating enzymes:
mechanisms and regulation.
Ovid. (n.d.). Recent advances in protein methylation : Amino Acids.
Korea University Pure. (1998). Recent advances in protein methylation: Enzymatic
methylation of nucleic acid binding proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Protein Methylation: Mechanisms, Types, and Implications - Creative Proteomics [creative-
proteomics.com]

2. longdom.org [longdom.org]

3. Post-translational modifications | Abcam [abcam.com]

4. Protein methylation - Wikipedia [en.wikipedia.org]

5. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]

6. cusabio.com [cusabio.com]

7. tandfonline.com [tandfonline.com]

8. Histone modifications | Abcam [abcam.com]

9. Histone methylation: a dynamic mark in health, disease and inheritance - PMC
[pmc.ncbi.nlm.nih.gov]

10. biomodal.com [biomodal.com]

11. Targeting protein methylation: from chemical tools to precision medicines - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

13. The story of protein arginine methylation: characterization, regulation, and function -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b017223?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/resource/protein-methylation-mechanisms-types-implications.htm
https://www.creative-proteomics.com/resource/protein-methylation-mechanisms-types-implications.htm
https://www.longdom.org/open-access-pdfs/modifications-in-protein-properties-by-methylation.pdf
https://www.abcam.com/en-us/knowledge-center/cell-biology/post-translational-modifications
https://en.wikipedia.org/wiki/Protein_methylation
https://www.mtoz-biolabs.com/mass-spectrometry-methylation-detection.html
https://www.cusabio.com/histones/histone-methylation.html
https://www.tandfonline.com/doi/full/10.2217/epi.09.42
https://www.abcam.com/en-us/technical-resources/guides/epigenetics-guide/histone-modifications
https://pmc.ncbi.nlm.nih.gov/articles/PMC4073795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4073795/
https://biomodal.com/blog/how-histone-modifications-impact-gene-regulation/
https://pubmed.ncbi.nlm.nih.gov/31104094/
https://pubmed.ncbi.nlm.nih.gov/31104094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6348102/
https://pubmed.ncbi.nlm.nih.gov/28043171/
https://pubmed.ncbi.nlm.nih.gov/28043171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4023394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC
[pmc.ncbi.nlm.nih.gov]

16. journals.biologists.com [journals.biologists.com]

17. academic.oup.com [academic.oup.com]

18. Frontiers | Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel
Small-Molecule Epidrug Development [frontiersin.org]

19. Histone methylation - Wikipedia [en.wikipedia.org]

20. Cellular consequences of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

21. Protein Arginine Methylation in Mammals: Who, What, and Why - PMC
[pmc.ncbi.nlm.nih.gov]

22. mdpi.com [mdpi.com]

23. researchgate.net [researchgate.net]

24. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

25. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

26. Methylation Protein Analysis Service - Creative Proteomics [creative-proteomics.com]

27. What Are the Commonly Used Methods for Protein Methylation Detection | MtoZ Biolabs
[mtoz-biolabs.com]

28. Method for identification and quantitative analysis of protein lysine methylation using
matrix-assisted laser desorption/ionization--time-of-flight mass spectrometry and amino acid
analysis. (1999) | Jun X. Yan | 25 Citations [scispace.com]

29. frontiersin.org [frontiersin.org]

30. discovery.researcher.life [discovery.researcher.life]

31. pubs.acs.org [pubs.acs.org]

32. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of
Methylated Amino Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017223#natural-occurrence-of-methylated-amino-
acids]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6668730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668730/
https://journals.biologists.com/jcs/article/120/24/4243/29882/Arginine-methylation-at-a-glance
https://academic.oup.com/gpb/article/17/6/551/7229757
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.848221/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.848221/full
https://en.wikipedia.org/wiki/Histone_methylation
https://pmc.ncbi.nlm.nih.gov/articles/PMC6642692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372459/
https://www.mdpi.com/2079-7737/14/10/1370
https://www.researchgate.net/publication/352825111_Comprehensive_mass_spectrometric_investigation_strategies_of_the_human_methylproteome
https://pmc.ncbi.nlm.nih.gov/articles/PMC4055027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4055027/
https://www.mtoz-biolabs.com/detection-of-protein-methylation-based-on-lc-ms-ms.html
https://www.creative-proteomics.com/proteinseq/methylation-protein-analysis-service.htm
https://www.mtoz-biolabs.com/what-are-the-commonly-used-methods-for-protein-methylation-detection.html
https://www.mtoz-biolabs.com/what-are-the-commonly-used-methods-for-protein-methylation-detection.html
https://scispace.com/papers/method-for-identification-and-quantitative-analysis-of-5a0dzpsilp
https://scispace.com/papers/method-for-identification-and-quantitative-analysis-of-5a0dzpsilp
https://scispace.com/papers/method-for-identification-and-quantitative-analysis-of-5a0dzpsilp
https://www.frontiersin.org/research-topics/61205/the-emerging-role-of-protein-methylationdemethylation-modification-in-disease-and-homeostasis/magazine
https://discovery.researcher.life/article/epigenetics-and-beyond-targeting-writers-of-protein-lysine-methylation-to-treat-disease/62fc285370373e1bb2d17d66cfe25b1f
https://pubs.acs.org/doi/10.1021/jm501941q
https://www.tandfonline.com/doi/full/10.4155/fmc-2019-0174
https://www.benchchem.com/product/b017223#natural-occurrence-of-methylated-amino-acids
https://www.benchchem.com/product/b017223#natural-occurrence-of-methylated-amino-acids
https://www.benchchem.com/product/b017223#natural-occurrence-of-methylated-amino-acids
https://www.benchchem.com/product/b017223#natural-occurrence-of-methylated-amino-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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